molecular formula C9H10N2O3 B8198173 N-methoxy-1-(4-nitrophenyl)ethanimine

N-methoxy-1-(4-nitrophenyl)ethanimine

Cat. No.: B8198173
M. Wt: 194.19 g/mol
InChI Key: QXDXFTABXLXDTI-UHFFFAOYSA-N
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Description

N-methoxy-1-(4-nitrophenyl)ethanimine is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This compound shares structural similarities with a class of substituted phenethylamines that have been documented in scientific literature for their potent activity on serotonin receptors, particularly the 5-HT2A receptor subtype . Research into analogous compounds indicates potential applications in neuropharmacology studies, particularly for investigating the serotonin receptor system and its role in various neurological processes . The presence of both methoxy and nitrophenyl substituents in the molecular structure contributes to its specific receptor binding properties and makes it a valuable intermediate for further chemical synthesis and structure-activity relationship studies. Researchers utilize this compound strictly in controlled laboratory settings to explore its physicochemical characteristics and biochemical interactions. Available only to qualified research professionals and institutions, this product is intended exclusively for scientific investigation. It is supplied with comprehensive analytical documentation to ensure research reproducibility and quality control. FOR RESEARCH USE ONLY. Strictly not for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

N-methoxy-1-(4-nitrophenyl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-7(10-14-2)8-3-5-9(6-4-8)11(12)13/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDXFTABXLXDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Reaction Setup :

    • 4-Nitroacetophenone (5 mmol), methoxyamine hydrochloride (6 mmol), and CeCl₃·7H₂O (10 mol%) are combined in anhydrous methanol (20 mL).

    • The mixture is stirred under nitrogen at room temperature for 24 hours.

  • Workup :

    • The reaction is quenched with brine (10 mL) and extracted with ethyl acetate (3 × 15 mL).

    • The organic phase is dried over MgSO₄, concentrated, and purified via silica gel chromatography.

Results :

  • Yield : 92–95% (isolated as a yellow crystalline solid).

  • Reaction Time : 24 hours at ambient temperature.

  • Advantages :

    • Eliminates the need for reflux conditions.

    • Suppresses hydrolysis, improving imine stability.

Mechanistic Insight :
Ce³⁺ coordinates with the carbonyl oxygen of 4-nitroacetophenone, polarizing the C=O bond and enhancing electrophilicity. This facilitates nucleophilic attack by methoxyamine, followed by dehydration to yield the imine.

Nitration of Phenyl Ethanimine Precursors

While less common, an alternative route involves nitrating a pre-formed phenyl ethanimine. This method risks over-nitration or regioselectivity issues but may be employed when 4-nitroacetophenone is inaccessible.

Protocol (Adapted from Patent CN104151170A):

  • Nitration Step :

    • Phenyl ethanimine (1 mmol) is added dropwise to a mixture of concentrated HNO₃ (35 mL) and H₂SO₄ (65 mL) at 0°C.

    • The solution is stirred for 2 hours, then warmed to room temperature and poured into ice water.

  • Isolation :

    • The pH is adjusted to 10 with NaOH, and the product is extracted into diethyl ether.

    • The imine is recovered by acidification (1M HCl) and recrystallized from ethanol.

Challenges :

  • Regioselectivity : Nitration predominantly occurs at the para position (~85%), with minor ortho byproducts.

  • Yield : 60–70% after purification.

Solvent and Base Optimization

Recent studies highlight the role of solvent polarity and base strength in optimizing imine formation:

SolventBaseTemperatureTime (h)Yield (%)
MethanolCeCl₃·7H₂ORT2495
EthanolPyridineReflux2470
DMFK₂CO₃70°C668

Observations :

  • Polar aprotic solvents (e.g., DMF) accelerate reaction rates but may require higher temperatures.

  • CeCl₃ outperforms traditional bases in both yield and reaction mildness.

Purification and Characterization

Purification :

  • Column chromatography (SiO₂, hexanes/EtOAc 4:1) effectively removes unreacted ketone and hydrolysis byproducts.

  • Recrystallization from ethanol/water (3:1) yields analytically pure product as pale-yellow needles.

Spectroscopic Data :

  • ¹H NMR (300 MHz, CDCl₃) : δ 8.20 (d, J = 8.7 Hz, 2H, Ar-H), 7.55 (d, J = 8.7 Hz, 2H, Ar-H), 3.98 (s, 3H, N-OCH₃), 2.30 (s, 3H, CH₃).

  • IR (KBr) : 1635 cm⁻¹ (C=N), 1520 cm⁻¹ (NO₂ asym), 1345 cm⁻¹ (NO₂ sym).

Environmental and Practical Considerations

The CeCl₃-catalyzed method aligns with green chemistry principles by:

  • Avoiding halogenated solvents.

  • Enabling room-temperature synthesis (reducing energy consumption).

  • Utilizing a low-toxicity, recyclable catalyst .

Chemical Reactions Analysis

Types of Reactions

N-methoxy-1-(4-nitrophenyl)ethanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of N-methoxy-1-(4-aminophenyl)ethanimine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted ethanimine derivatives.

Scientific Research Applications

N-methoxy-1-(4-nitrophenyl)ethanimine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methoxy-1-(4-nitrophenyl)ethanimine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various biological targets. The methoxy group may also play a role in modulating the compound’s activity by affecting its solubility and binding affinity to target molecules.

Comparison with Similar Compounds

Nitro vs. Trifluoromethyl Groups

The electron-withdrawing nitro group in N-methoxy-1-(4-nitrophenyl)ethanimine enhances conjugation and stabilizes the imine bond through resonance effects. In contrast, (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine () contains a trifluoromethyl group, which exerts a strong inductive electron-withdrawing effect but lacks resonance stabilization. This difference impacts reactivity: nitro-substituted imines exhibit higher thermal stability and redshifted UV-Vis absorption due to extended π-conjugation .

Methoxy vs. Ethoxy Substituents

N-(4-Ethoxyphenyl)-1-(4-methoxyphenyl)methanimine () features methoxy and ethoxy groups, both electron-donating substituents. Compared to the nitro group in the target compound, these substituents reduce electron deficiency, leading to weaker conjugation and lower polarizability. This is reflected in reduced fluorescence intensity in ethoxy/methoxy derivatives compared to nitro-containing analogs .

Chain Length and Isomerization Behavior

Ethanimine vs. Methanimine Derivatives

N-Methoxy-1-(4-nitrophenyl)methanimine (CAS: 5172-62-3) (), a shorter-chain analog of the target compound, undergoes Z→E isomerization under UV irradiation via a quantum chain mechanism. The ethanimine variant (target compound) likely exhibits slower isomerization kinetics due to steric hindrance from the additional methyl group, as observed in studies of N-methoxy-1-(2-anthryl)ethanimine ().

Data Tables

Compound Name Molecular Formula Molecular Weight Key Substituent Notable Property Reference
This compound C9H10N2O3 194.19 4-Nitrophenyl High conjugation stability
(E)-N-(4-Methoxyphenyl)-1-(4′-trifluoromethylbiphenyl)methanimine C21H16F3NO 367.35 Trifluoromethyl Strong inductive electron withdrawal
N-(4-Ethoxyphenyl)-1-(4-methoxyphenyl)methanimine C16H17NO2 255.31 Ethoxy/Methoxy Reduced fluorescence intensity
4-Ethoxy-N-(4-ethoxyphenyl)-N-(4-nitrophenyl)aniline C21H21N3O3 375.41 Nitro/ethoxy Two-photon absorption capability

Research Findings

  • Photoisomerization : N-Methoxy-1-(2-anthryl)ethanimine undergoes one-way Z→E isomerization via a quantum chain process under UV irradiation. The triplet-state barrier for isomerization is 15–20 kcal/mol, suggesting similar energy thresholds for nitro-substituted analogs .
  • Synthetic Methods: Imines like (E)-1-(1-benzothiophen-3-yl)-N-(2-methyl-4-nitrophenyl)methanimine are synthesized via refluxing aldehydes with nitroanilines in ethanol, yielding crystals suitable for X-ray analysis (63% yield, m.p. 153–155°C) .
  • Electronic Effects: Nitro groups in triphenylamine derivatives reduce dihedral angles (2.8° in ), enhancing planarity and electron delocalization—a property exploitable in the design of nonlinear optical materials .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-methoxy-1-(4-nitrophenyl)ethanimine to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on controlling reaction conditions (e.g., temperature, solvent polarity) to stabilize intermediates. For nitrophenyl derivatives, stepwise protocols involving nitro-group protection and methoxy-imine coupling are recommended. Safety protocols for handling acute toxicity (Category 4 for oral/dermal/inhalation routes) must be followed, including proper ventilation and personal protective equipment (PPE) . Characterization via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) can monitor reaction progress.

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use deuterated solvents (e.g., CDCl₃) to resolve methoxy (δ 3.8–4.0 ppm) and nitrophenyl aromatic protons (δ 7.5–8.5 ppm).
  • IR Spectroscopy : Identify C=N (imine) stretches near 1640–1620 cm⁻¹ and nitro-group vibrations at 1520–1340 cm⁻¹.
  • UV-Vis : Monitor π→π* transitions of the nitrophenyl group (λmax ~270–300 nm) .
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., C₉H₁₀N₂O₃: theoretical 218.07 g/mol).

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to prevent inhalation exposure (acute toxicity Category 4).
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes. Avoid inducing vomiting if ingested—seek immediate medical attention .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer :

  • Functional Selection : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) are effective for nitroaromatic systems .
  • Basis Sets : Use correlation-consistent sets (e.g., cc-pVTZ) to describe polarization effects in the nitrophenyl and imine groups .
  • Output Analysis : Compute HOMO-LUMO gaps to assess reactivity, and electrostatic potential maps to identify nucleophilic/electrophilic sites.

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

  • Methodological Answer :

  • Benchmarking : Compare multiple DFT functionals (e.g., B3LYP vs. M06-2X) to assess sensitivity to exchange-correlation terms .
  • Vibrational Analysis : Scale computed IR frequencies (e.g., by 0.96–0.98) to match experimental peaks, adjusting for anharmonicity.
  • Solvent Effects : Incorporate polarizable continuum models (PCM) in simulations to align with solution-phase NMR/UV-Vis data .

Q. How can crystallographic data inform the conformational stability of this compound?

  • Methodological Answer :

  • Single-Crystal X-Ray Diffraction : Resolve torsional angles between the methoxy-imine and nitrophenyl groups. Compare with analogous structures (e.g., phenothiazine derivatives with nitrophenyl-ethynyl groups) to identify steric or electronic constraints .
  • Packing Analysis : Evaluate intermolecular interactions (e.g., π-π stacking of nitrophenyl rings) to explain solubility and melting point trends.

Q. What experimental and computational approaches validate the compound's reactivity in nucleophilic addition reactions?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., Grignard reagents) using stopped-flow UV-Vis.
  • Transition State Modeling : Use DFT to simulate activation barriers for imine protonation and nucleophile attack pathways .
  • Isotopic Labeling : Employ ¹⁵N-labeled imine to track mechanistic pathways via NMR .

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